5-Quinolinesulfonic acid, 8-hydroxy-7-((beta-hydroxy-p-nitro-alpha-oxo)phenethylamino)-, trihydrate
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Overview
Description
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, a sulfonic acid group, and a nitrophenylacetamido moiety. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the sulfonic acid group and the nitrophenylacetamido moiety. Common reagents used in these reactions include sulfonating agents, nitrating agents, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and functionalized sulfonic acid derivatives. These products are often used as intermediates in further chemical synthesis or as final products in research applications .
Scientific Research Applications
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological membranes. Additionally, the nitrophenylacetamido moiety can participate in redox reactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar quinoline core but lacking the sulfonic acid and nitrophenylacetamido groups.
Quinoline-5-sulfonic acid: Contains the sulfonic acid group but lacks the nitrophenylacetamido moiety.
4-Nitrophenylacetamide: Contains the nitrophenylacetamido group but lacks the quinoline core and sulfonic acid group.
Uniqueness
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the quinoline core, sulfonic acid group, and nitrophenylacetamido moiety allows for diverse applications in various fields of research .
Properties
CAS No. |
63680-64-8 |
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Molecular Formula |
C17H19N3O11S |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
8-hydroxy-7-[[2-hydroxy-2-(4-nitrophenyl)acetyl]amino]quinoline-5-sulfonic acid;trihydrate |
InChI |
InChI=1S/C17H13N3O8S.3H2O/c21-15(9-3-5-10(6-4-9)20(24)25)17(23)19-12-8-13(29(26,27)28)11-2-1-7-18-14(11)16(12)22;;;/h1-8,15,21-22H,(H,19,23)(H,26,27,28);3*1H2 |
InChI Key |
YMOHQCIVLNQJJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)NC(=O)C(C3=CC=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O.O.O.O |
Origin of Product |
United States |
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